4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
CAS No.: 944401-71-2
Cat. No.: VC3015477
Molecular Formula: C11H16BFN2O2
Molecular Weight: 238.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944401-71-2 |
|---|---|
| Molecular Formula | C11H16BFN2O2 |
| Molecular Weight | 238.07 g/mol |
| IUPAC Name | 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3,(H2,14,15) |
| Standard InChI Key | VRAOZHCCDMWQFX-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)N |
Introduction
4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound that belongs to the class of boronic acid derivatives. These compounds are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is crucial for forming carbon-carbon bonds between unsaturated organic compounds.
Preparation and Uses
The preparation of 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of a pyridine derivative with a boronic acid pinacol ester. This compound is useful in various organic synthesis applications, particularly in the formation of complex molecules through cross-coupling reactions.
Safety and Handling
Handling of 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine requires caution due to its potential irritant properties. It is classified as an irritant, and appropriate safety measures should be taken to avoid skin and eye contact. Personal protective equipment (PPE) should be worn when handling this compound.
| Safety Information | Description |
|---|---|
| Hazard Classification | Irritant |
| Precautions | Avoid skin and eye contact. Use PPE. |
| Storage | Store in a cool, dry place. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume